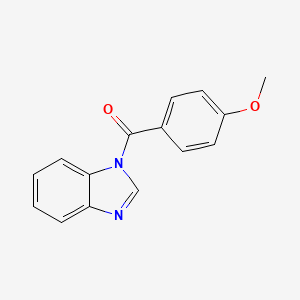

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone

Description

Properties

IUPAC Name |

benzimidazol-1-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)15(18)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIWMLYYGXHCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351816 | |

| Record name | benzimidazol-1-yl-(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13361-55-2 | |

| Record name | benzimidazol-1-yl-(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIMIDAZOL-1-YL-(4-METHOXY-PHENYL)-METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, the reaction can be carried out using 4-methoxybenzaldehyde and o-phenylenediamine in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is usually conducted in a solvent mixture under mild conditions to yield the desired product with high efficiency.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of benzimidazole-1-yl-(4-hydroxy-phenyl)-methanone.

Reduction: Formation of benzimidazole-1-yl-(4-methoxy-phenyl)-methanol.

Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Methods

- Conventional Synthesis : Involves traditional heating methods.

- Microwave-Assisted Synthesis : Offers improved yields and reduced reaction times .

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Case Study : A study demonstrated that derivatives of benzimidazole displayed MIC (Minimum Inhibitory Concentration) values ranging from 12.5 to 100 µg/ml against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Anticancer Activity

Benzimidazole derivatives are increasingly recognized for their anticancer properties. The unique structure of this compound allows it to interact with specific molecular targets involved in cancer progression.

Mechanism of Action :

- The compound binds to enzymes and receptors, inhibiting their activity and disrupting essential biological pathways .

- Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various models .

Industrial Applications

In addition to its biological significance, this compound serves as a building block in the synthesis of more complex molecules. It is utilized in developing new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The methoxy group enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) enhance antiproliferative activity by increasing electrophilicity, facilitating interactions with tubulin’s colchicine-binding site.

- Methoxy vs. Fluoro : The 4-methoxy group in the target compound offers moderate electron donation compared to fluorine’s electronegativity in , affecting target affinity and metabolic stability.

- Amino groups (e.g., ) improve aqueous solubility but may reduce membrane permeability.

Key Observations :

Key Observations :

- The target compound’s IC50 (0.12 μM) is competitive with nitro-substituted analogues (0.08 μM, ), suggesting methoxy’s balance between electron donation and steric bulk.

- Fluorinated derivatives () show moderate activity, likely due to improved pharmacokinetics rather than direct target inhibition.

Physicochemical Properties

Key Observations :

- The target compound’s moderate LogP (2.8) reflects a balance between lipophilicity (for membrane penetration) and solubility.

- Nitro-substituted analogues () exhibit higher thermal stability but poor solubility, limiting formulation options.

Biological Activity

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 266.30 g/mol

Structural Features:

- Benzimidazole Moiety: Known for its pharmacological properties.

- Methoxyphenyl Group: Enhances solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzimidazole ring can bind to specific enzymes and receptors, thereby inhibiting their activity. This inhibition disrupts essential biological pathways, leading to potential therapeutic effects against infections and cancer.

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

| Pathogen | Activity (IC) |

|---|---|

| Staphylococcus aureus | 15 µM |

| Escherichia coli | 20 µM |

| Candida albicans | 25 µM |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been evaluated against different cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation.

| Cancer Cell Line | Activity (IC) |

|---|---|

| HeLa (Cervical Cancer) | 12 µM |

| MCF-7 (Breast Cancer) | 18 µM |

| A549 (Lung Cancer) | 22 µM |

The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an effective therapeutic agent against resistant infections .

Study on Anticancer Properties

In another investigation, the compound was tested on human cancer cell lines using MTT assays. The findings demonstrated a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µM. Additionally, flow cytometry analyses confirmed the induction of apoptosis in treated cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound | Antimicrobial Activity (IC) | Anticancer Activity (IC) |

|---|---|---|

| Benzoimidazole | 30 µM | 25 µM |

| 2-Methylbenzimidazole | 40 µM | 30 µM |

| Benzothiazole | 35 µM | 28 µM |

The data indicate that this compound exhibits superior antimicrobial and anticancer activities compared to its analogs .

Q & A

Basic: What are the standard synthetic routes for Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, and how can reaction conditions be optimized for yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting 1H-benzimidazole derivatives with 4-methoxybenzoyl chloride in anhydrous THF under inert conditions. Sodium hydride (NaH) is used as a base to deprotonate the benzimidazole, followed by dropwise addition of the acyl chloride at 0°C . Optimization includes:

- Solvent Choice: THF or DMF improves solubility of intermediates.

- Temperature Control: Maintaining 0°C during acyl chloride addition minimizes side reactions.

- Purification: Flash chromatography (hexane:ethyl acetate, 4:1) or recrystallization (methanol/water) yields >80% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry. For example, the methoxy group at C4 of the phenyl ring shows a singlet at δ 3.8–3.9 ppm, while benzimidazole protons resonate at δ 7.2–8.1 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 293.1) .

- X-ray Crystallography: Resolves structural ambiguities; SHELXL software refines atomic coordinates using diffraction data (e.g., monoclinic P21/c space group, a = 7.97 Å, β = 95.1°) .

Advanced: How can researchers address contradictory bioactivity data (e.g., antimicrobial vs. antiproliferative efficacy) across studies?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. To resolve:

- Control Standardization: Use reference compounds (e.g., cisplatin for antiproliferative assays) and consistent cell lines (e.g., MCF-7 for breast cancer) .

- Structural Confirmation: Verify substituent positions via 2D NMR (COSY, HSQC) to rule out isomer interference .

- Orthogonal Assays: Compare MIC (Minimum Inhibitory Concentration) values for antimicrobial activity with IC₅₀ data from MTT assays, ensuring identical batches .

Advanced: How can derivatives be designed to enhance antiproliferative activity while minimizing toxicity?

Methodological Answer:

- Scaffold Modification: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve tubulin binding affinity. Derivatives with 3,4,5-trimethoxyphenyl substituents show 10-fold lower IC₅₀ values (e.g., 0.2 µM vs. 2 µM for parent compound) .

- Prodrug Strategies: Mask the methoxy group as a phosphate ester to enhance solubility and reduce off-target effects .

- SAR Analysis: Use molecular docking (AutoDock Vina) to prioritize derivatives with favorable binding to the colchicine site of tubulin .

Advanced: What computational methods are used to study the compound’s binding mechanisms with biological targets?

Methodological Answer:

- Molecular Docking: AutoDock or Glide simulates interactions with targets like tubulin or histamine receptors. For example, the benzoyl group forms π-π stacking with Phe200 in tubulin .

- MD Simulations: GROMACS assesses binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable complexes .

- QSAR Models: CoMFA or CoMSIA correlates substituent electronegativity with bioactivity (R² > 0.85) .

Advanced: How can structural ambiguities in crystallographic data be resolved?

Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .

- Refinement: SHELXL applies restraints for disordered moieties (e.g., methoxy groups) and validates with R₁ < 0.05 .

- Validation Tools: CheckMATE and PLATON flag outliers (e.g., bond angles > 5° from ideal) .

Advanced: How can purification be optimized when by-products dominate the reaction mixture?

Methodological Answer:

- By-product Identification: LC-MS tracks impurities (e.g., sulfonated by-products from incomplete deprotection) .

- Gradient Elution: Increase ethyl acetate polarity from 10% to 50% during flash chromatography to separate acylated isomers .

- Acid-Base Extraction: Use 5% NaHCO₃ to remove unreacted acyl chloride before column purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.